Bromofenofos monohydrate

Fasciola hepatica adulticide efficacy coprological cure rate

Bromofenofos monohydrate [CAS 21466-07-9] is a halogenated organophosphate anthelmintic agent used exclusively in veterinary medicine for the treatment of liver fluke (Fasciola hepatica) infections in cattle and sheep. It acts as an acetylcholinesterase inhibitor, disrupting neuromuscular function in target parasites.

Molecular Formula C12H9Br4O6P
Molecular Weight 599.79 g/mol
Cat. No. B13825223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromofenofos monohydrate
Molecular FormulaC12H9Br4O6P
Molecular Weight599.79 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C2=C(C(=CC(=C2)Br)Br)OP(=O)(O)O)O)Br)Br.O
InChIInChI=1S/C12H7Br4O5P.H2O/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)21-22(18,19)20;/h1-4,17H,(H2,18,19,20);1H2
InChIKeyVNKUSNPIKXSSOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromofenofos Monohydrate for Veterinary Fasciolosis Procurement: Baseline Chemical and Pharmacological Profile


Bromofenofos monohydrate [CAS 21466-07-9] is a halogenated organophosphate anthelmintic agent used exclusively in veterinary medicine for the treatment of liver fluke (Fasciola hepatica) infections in cattle and sheep [1]. It acts as an acetylcholinesterase inhibitor, disrupting neuromuscular function in target parasites [2]. The compound is administered orally and is known to be rapidly metabolized to its active dephosphate metabolite (DBF) in vivo [3]. As an older-generation fasciolicide, bromofenofos sits within a competitive landscape that includes salicylanilides (closantel, rafoxanide, oxyclozanide), benzimidazoles (albendazole, triclabendazole), and nitrophenols (nitroxynil), each with distinct efficacy, safety, and pharmacokinetic profiles that preclude simple substitution [4].

Why Bromofenofos Monohydrate Cannot Be Interchanged with Other Fasciolicides: A Risk-Based Justification for Targeted Procurement


Despite a shared indication against Fasciola hepatica, fasciolicides exhibit profound divergence in key procurement-relevant parameters—including therapeutic index, withdrawal period, residue persistence, and teratogenic potential—that preclude simple generic substitution [1]. Bromofenofos monohydrate, as an organophosphate, carries a distinct reproductive safety warning absent from many salicylanilide alternatives, while its extended plasma and milk residue profile imposes unique regulatory withdrawal constraints [2]. Furthermore, emerging resistance data reveals compound-specific efficacy erosion that varies by geography and species, meaning that field performance of one fasciolicide cannot be extrapolated to another [3]. The quantitative evidence below demonstrates that selecting bromofenofos over a comparator is a decision that must be anchored to specific, measurable performance attributes.

Bromofenofos Monohydrate: Head-to-Head Quantitative Evidence for Scientific and Procurement Differentiation


Flukicidal Efficacy of Bromofenofos vs. Triclabendazole in Naturally Infected Sheep: Equivalent Adulticide Clearance

In a direct head-to-head trial, bromofenofos (administered as bromphenophos) achieved a 100% coprological cure rate against mature Fasciola hepatica in naturally infected sheep at a single oral dose of 16.5 mg/kg, matching the 100% efficacy of triclabendazole at both 5 mg/kg and 10 mg/kg [1]. Post-mortem parasitological examination confirmed 100% fluke clearance for both compounds across all treatment arms, with no side effects observed in either group [1]. This demonstrates that for adult fluke burdens, bromofenofos provides non-inferior clearance to the widely used reference standard triclabendazole.

Fasciola hepatica adulticide efficacy coprological cure rate

Comparative Pharmacokinetic Persistence in Lactating Dairy Cows: Bromofenofos Metabolite Exhibits 2.0× Longer Plasma Residence vs. Oxyclozanide

When orally administered to lactating cows in a direct comparative study, the bromofenofos metabolite dephosphate bromofenofos (DBFF) remained detectable in plasma for 15.1 days post-administration, compared to only 7.4 days for oxyclozanide and 5.7 days for tribromsalan [1]. In milk, DBFF was detectable for 78–119 hours versus 30–47 hours for both oxyclozanide and tribromsalan [1]. Estimated plasma half-life of DBF in calves is 1.8 ± 0.3 days with >99% plasma protein binding [2].

withdrawal period milk residue plasma persistence

Therapeutic Safety Index: Bromofenofos (3) vs. Rafoxanide (6) — A 2-Fold Narrower Safety Margin

Bromofenofos has a reported therapeutic safety index of 3, meaning the toxic dose is only three times the recommended therapeutic dose [1]. In comparison, the salicylanilide rafoxanide has a documented safety index of 6, offering a twofold wider margin between the effective and toxic dose [2]. This narrower safety window for bromofenofos is consistent with its classification as an organophosphate acetylcholinesterase inhibitor, a mechanism inherently associated with dose-dependent neurotoxicity [3].

therapeutic index safety margin risk assessment

Reproductive Toxicity: Bromofenofos Causes 91% Embryo Resorption in Rats at 20 mg/kg — A Teratogenic Liability Absent from Major Salicylanilide Comparators

Bromofenofos administered orally to pregnant rats at 20 mg/kg/day on gestation days 8–15 resulted in approximately 91% embryo resorption, with significant skeletal and internal malformations in surviving fetuses [1]. At 58.2 mg/kg as a single dose on gestation day 10, 69% of implants were resorbed, with 35.6% gross malformations [2]. The metabolite DBF was even more potent, causing 81.9% resorption and 54.5% gross malformations at an equimolar dose [2]. While formal head-to-head reproductive toxicity comparisons with salicylanilides are not available, this pronounced embryolethal and teratogenic profile is a class-characteristic of organophosphates and contrasts sharply with the established safety of salicylanilides (closantel, rafoxanide, oxyclozanide), for which no comparable teratogenicity has been reported at therapeutic doses [3].

embryolethality teratogenicity reproductive safety

Field Evidence of Emerging Fasciola Resistance: Bromofenofos Single-Dose FECRT Efficacy of Only 70.83% in Water Buffalo

In a 2015 field study on naturally infected water buffalo (Bubalus bubalis) in the Philippines, bromofenofos (BRO) demonstrated a single-dose fecal egg count reduction test (FECRT) efficacy of only 70.83%, substantially below the ≥90% threshold for satisfactory anthelmintic performance [1]. Triclabendazole (TBZ) and albendazole (ABZ) showed similarly compromised single-dose efficacies of 73.33% and 79.17%, respectively [1]. Two-dose regimens improved BRO efficacy marginally to 83.33%, still below the effectiveness threshold, while TBZ reached 90.00% [1]. Serum transaminase levels (SGPT) showed no significant difference between pre- and post-treatment for any drug, indicating no acute hepatotoxicity at these doses [1].

anthelmintic resistance FECRT field efficacy

Tolerability in Lactating Cattle: Documented Milk Yield Drop Following Bromofenofos Administration

In a 1973 multi-farm field evaluation of four fasciolicides (nitroxynil, niclofolan, oxyclozanide, bromophenophos), a farmer-reported sharp drop in milk yield was documented specifically following bromophenophos administration at 12 mg/kg, an adverse effect not reported for the other three compounds tested [1]. While nitroxynil achieved an 85% average reduction in egg counts in this study, the bromophenophos-specific milk production impact represents a tolerability signal relevant to lactating dairy cow applications [1].

milk production drug tolerability adverse event

Bromofenofos Monohydrate: Evidence-Based Procurement and Application Scenarios


Adult F. hepatica Clearance in Non-Pregnant Sheep Where Triclabendazole Supply Is Constrained or Resistance Is Confirmed

Bromofenofos at 16.5 mg/kg oral single dose delivers 100% adult fluke clearance equivalent to triclabendazole at 5–10 mg/kg [1]. This makes bromofenofos a viable procurement alternative for adulticide-only fasciolosis control programs in sheep, particularly where triclabendazole supply chains are disrupted or where triclabendazole resistance against immature flukes has been documented but adult stage susceptibility is retained. Contraindicated in pregnant ewes due to teratogenicity risk [2].

Dairy Herd Dry-Cow Therapy with Extended Withdrawal Planning Based on Known Residue Persistence

The 15.1-day plasma detectability and 78–119-hour milk persistence of bromofenofos metabolite DBFF [1] necessitate mandatory extended withdrawal periods before milk can enter the human food chain. This known, quantifiable residue window can be strategically exploited in dry-cow therapy protocols, where the long withdrawal is less commercially disruptive, and the sustained systemic exposure may contribute to prolonged parasite suppression. Procurement specifications should explicitly reference the 21-day plasma clearance timeframe established in calves [2].

Fasciolicide Efficacy Surveillance Using Bromofenofos as a Reference Compound in FECRT-Based Resistance Monitoring Programs

The documented 70.83% single-dose FECRT efficacy of bromofenofos in water buffalo [1] establishes a quantitative baseline for resistance surveillance. Bromofenofos can be included as a sentinel compound in multi-drug FECRT panels to monitor temporal trends in efficacy erosion across Fasciola populations. Its distinct organophosphate mechanism relative to salicylanilides and benzimidazoles [2] provides mechanistic diversity in resistance monitoring panels, enabling detection of cross-resistance patterns.

Non-Breeding Beef Cattle and Zoo Ruminant Fasciolosis Management Leveraging Confirmed Multi-Species Efficacy

Bromofenofos at 12–16 mg/kg oral dose achieved 100% fecal egg clearance in zoo ruminants including deer, antelope, and wildebeest [1], while experimental studies confirmed 100% fluke elimination in ewes at 16.5 mg/kg [2]. This broad ruminant species applicability supports procurement for mixed-species facilities, zoological collections, and beef operations, provided that reproductive safety exclusions (non-pregnant animals only) are strictly enforced given the compound's teratogenic liability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromofenofos monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.